(4-Bromo-2-methylphenyl)methanamine hydrochloride

Description

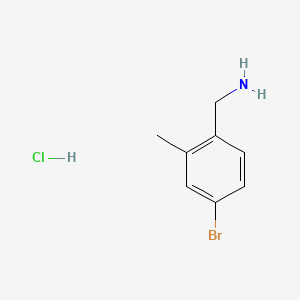

(4-Bromo-2-methylphenyl)methanamine hydrochloride (CAS RN: 1171381-49-9) is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₁BrClN (molar mass: 258.54 g/mol). The compound features a bromine substituent at the para position and a methyl group at the ortho position on the benzene ring, with a methanamine (-CH₂NH₂) side chain protonated as a hydrochloride salt. This structure enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications, particularly as a building block for drug discovery or ligand synthesis .

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKVTWPKBCLFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171381-49-9 | |

| Record name | (4-bromo-2-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)methanamine hydrochloride typically involves the reaction of 4-bromo-2-methylbenzonitrile with borane-tetrahydrofuran (BH3-THF) complex. The reaction is carried out by stirring the mixture at 0°C for 1 hour, followed by heating to 80°C for 16 hours. The mixture is then quenched with methanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen and Substituent Position Variations

*Similarity scores derived from structural and functional group comparisons in databases .

Key Findings :

Methanamine vs. Phenethylamine Backbones

Key Findings :

N-Methylated and Hydrazine Derivatives

| Compound Name | CAS RN | Molecular Formula | Structural Feature |

|---|---|---|---|

| N-Methyl-4-bromobenzylamine HCl | 376646-62-7 | C₈H₁₁BrClN | N-CH₃ instead of NH₂ |

| 1-(4-Bromo-2-methylphenyl)hydrazine HCl | 858209-27-5 | C₇H₉BrClN₂ | Hydrazine (-NHNH₂) backbone |

Key Findings :

- Hydrazine derivatives : Used in heterocycle synthesis (e.g., pyrazoles) but are less stable than primary amines .

Biological Activity

(4-Bromo-2-methylphenyl)methanamine hydrochloride is an organic compound with notable biological activities, particularly in the realms of antimicrobial and potential therapeutic applications. Its structure, featuring a bromine atom at the para position of the phenyl ring, significantly influences its biological interactions and efficacy.

- Chemical Formula : CHBrN·HCl

- Molecular Weight : 251.56 g/mol

- LogP (XLogP3) : 2.2, indicating moderate lipophilicity, which may enhance its ability to penetrate biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The presence of the bromine substituent enhances its lipophilicity and alters interaction dynamics with biological targets, leading to increased potency.

Minimum Inhibitory Concentration (MIC) Values :

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

| Staphylococcus aureus | 0.0098 |

These values suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further pharmaceutical development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that substitutions on the phenyl ring can significantly affect biological activity. The presence of electron-withdrawing groups like bromine increases the compound's reactivity and antimicrobial efficacy. Comparatively, compounds with different substitutions exhibit varying levels of activity, which can be summarized as follows:

| Compound Name | Similarity Index |

|---|---|

| 1-(4-Bromophenyl)-N-methylmethanamine | 0.97 |

| (4-Bromo-2-methylphenyl)methanamine | 0.94 |

| N-Methyl-4-bromobenzylamine Hydrochloride | 0.92 |

This table illustrates how structural modifications can lead to different biological profiles, emphasizing the importance of chemical design in drug development.

Case Studies

- Antibacterial Activity : A study evaluated various derivatives of alkaloids, including this compound, revealing strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC value of 0.0048 mg/mL against Bacillus mycoides, indicating potent antibacterial properties .

- Fungal Inhibition : Another investigation focused on antifungal activities showed that this compound effectively inhibited Candida albicans, with an MIC value of 0.039 mg/mL, suggesting potential applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.